2-(ethylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide
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Overview
Description
2-(ethylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylthio group, a phthalazinone moiety, and a benzamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phthalazinone moiety: This can be achieved by the cyclization of appropriate hydrazine derivatives with phthalic anhydride under reflux conditions.
Introduction of the ethylthio group: This step involves the alkylation of a thiol group with an ethyl halide in the presence of a base such as sodium hydride.
Coupling with benzamide: The final step involves the coupling of the phthalazinone derivative with benzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phthalazinone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Hydroxyl derivatives
Substitution: Nitrated or halogenated benzamide derivatives
Scientific Research Applications
2-(ethylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The phthalazinone moiety is known to interact with poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
2-(ethylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide can be compared with other similar compounds, such as:
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: Similar structure but with a fluoro group instead of an ethylthio group.
Methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate: Contains a methyl ester group instead of a benzamide moiety.
Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate: Similar to the methyl ester derivative but with an ethyl ester group.
These compounds share structural similarities but differ in their functional groups, which can significantly impact their chemical properties and biological activities.
Properties
IUPAC Name |
2-ethylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-24-16-10-6-5-9-14(16)17(22)19-11-15-12-7-3-4-8-13(12)18(23)21-20-15/h3-10H,2,11H2,1H3,(H,19,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGVNUGLGHZCIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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